molecular formula C11H14N4O3S2 B12766400 cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide CAS No. 116763-38-3

cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide

Cat. No.: B12766400
CAS No.: 116763-38-3
M. Wt: 314.4 g/mol
InChI Key: DKBHJWJNQUYKFR-DSMWMPORSA-N
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Description

cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound features a unique structure with a 1,3-dithiolane ring attached to the theophylline core, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves the reaction of theophylline with 1,3-dithiolane-2-methanol under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including nucleophilic substitution and oxidation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The 1,3-dithiolane ring can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, each with distinct chemical properties .

Scientific Research Applications

cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound may modulate histone deacetylase activity, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide can be compared with other theophylline derivatives such as:

The uniqueness of this compound lies in its sulfur-containing ring, which imparts specific chemical reactivity and biological activities not observed in its oxygen-containing analogs .

Properties

CAS No.

116763-38-3

Molecular Formula

C11H14N4O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

1,3-dimethyl-7-[[(2S)-1-oxo-1,3-dithiolan-2-yl]methyl]purine-2,6-dione

InChI

InChI=1S/C11H14N4O3S2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-19-3-4-20(7)18/h6-7H,3-5H2,1-2H3/t7-,20?/m0/s1

InChI Key

DKBHJWJNQUYKFR-DSMWMPORSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@H]3SCCS3=O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3=O

Origin of Product

United States

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